molecular formula C33H42N6O2 B12409195 Lsd1-IN-19

Lsd1-IN-19

Cat. No.: B12409195
M. Wt: 554.7 g/mol
InChI Key: CLMKFAVBRRFUGX-UHFFFAOYSA-N
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Description

Lsd1-IN-19 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the epigenetic regulation of gene expression. LSD1 is known to demethylate mono- and dimethylated lysine residues on histone proteins, thereby influencing gene transcription. Inhibitors of LSD1, such as this compound, have garnered significant interest due to their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-19 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-19 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Lsd1-IN-19 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates lysine residues on histone proteins, which can either activate or repress gene transcription. By inhibiting LSD1, this compound prevents the removal of methyl groups, leading to changes in gene expression. This inhibition can result in the suppression of tumor growth and the modulation of other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lsd1-IN-19

This compound is unique due to its specific binding affinity and selectivity for LSD1. Unlike some other inhibitors, it may offer a better safety profile and efficacy in certain cancer types. Its unique chemical structure allows for specific interactions with the LSD1 enzyme, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C33H42N6O2

Molecular Weight

554.7 g/mol

IUPAC Name

4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6-methoxy-7-phenylmethoxyquinazoline-2,4-diamine

InChI

InChI=1S/C33H42N6O2/c1-38(2)18-10-17-34-33-36-29-22-31(41-24-26-13-8-5-9-14-26)30(40-3)21-28(29)32(37-33)35-27-15-19-39(20-16-27)23-25-11-6-4-7-12-25/h4-9,11-14,21-22,27H,10,15-20,23-24H2,1-3H3,(H2,34,35,36,37)

InChI Key

CLMKFAVBRRFUGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OCC5=CC=CC=C5

Origin of Product

United States

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